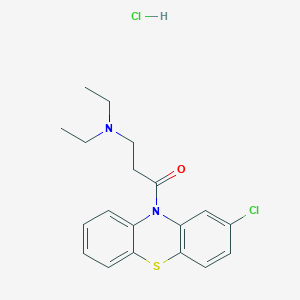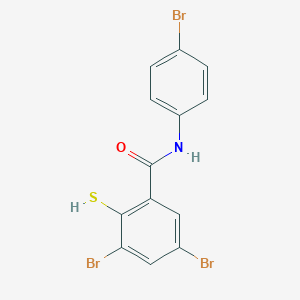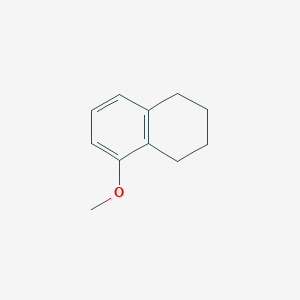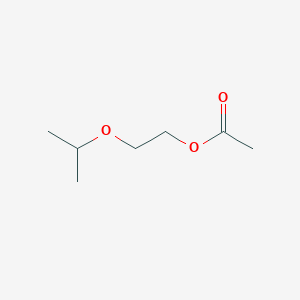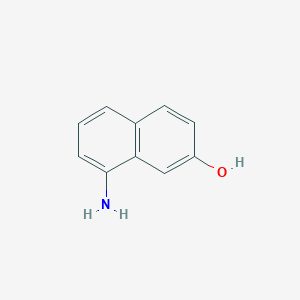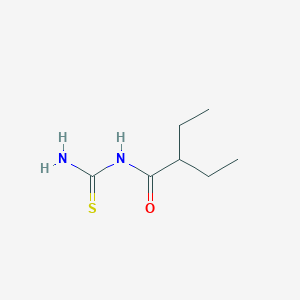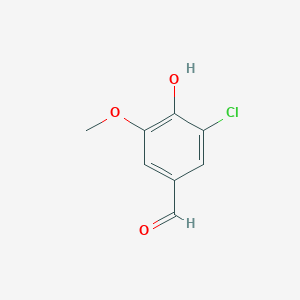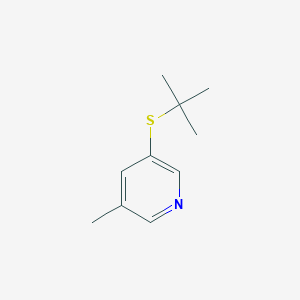
3-Picoline, 5-(tert-butylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Picoline, 5-(tert-butylthio)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 3-Picoline, 5-(tert-butylthio)- is not fully understood. However, it is believed that the compound exerts its biological activity through the interaction with various cellular targets, such as enzymes and receptors. In anticancer activity, it has been suggested that 3-Picoline, 5-(tert-butylthio)- induces apoptosis (programmed cell death) in cancer cells by inhibiting the activity of certain enzymes.
Biochemical And Physiological Effects
Studies have shown that 3-Picoline, 5-(tert-butylthio)- has various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and fungi. In addition, it has been shown to possess antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. However, further studies are needed to fully understand the biochemical and physiological effects of 3-Picoline, 5-(tert-butylthio)-.
Advantages And Limitations For Lab Experiments
One of the advantages of using 3-Picoline, 5-(tert-butylthio)- in lab experiments is its ease of synthesis. The compound can be synthesized using relatively simple methods and is readily available. In addition, its potential applications in various fields make it a valuable compound for scientific research. However, one of the limitations of using 3-Picoline, 5-(tert-butylthio)- in lab experiments is its potential toxicity. Careful handling and disposal of the compound are necessary to ensure the safety of researchers.
Future Directions
There are several future directions for the study of 3-Picoline, 5-(tert-butylthio)-. One potential direction is the further exploration of its anticancer and antifungal properties. In addition, the compound's potential applications in material science and catalysis warrant further investigation. Another direction is the development of derivatives of 3-Picoline, 5-(tert-butylthio)- with improved biological activity and selectivity. Overall, the study of 3-Picoline, 5-(tert-butylthio)- has the potential to lead to the development of new drugs, materials, and catalysts.
Conclusion
In conclusion, 3-Picoline, 5-(tert-butylthio)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound can be synthesized using various methods and has been shown to possess anticancer and antifungal properties, as well as potential applications in material science and catalysis. However, further studies are needed to fully understand the biochemical and physiological effects of 3-Picoline, 5-(tert-butylthio)- and to develop derivatives with improved biological activity and selectivity.
Synthesis Methods
The synthesis of 3-Picoline, 5-(tert-butylthio)- can be achieved through various methods. One of the most common methods is the reaction between 3-Picoline and tert-butyl thiol in the presence of a catalyst. Another method involves the reaction of 3-Picoline with tert-butyl mercaptan in the presence of a base. The yield of the synthesis method can be improved by optimizing the reaction conditions, such as temperature and pressure.
Scientific Research Applications
3-Picoline, 5-(tert-butylthio)- has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 3-Picoline, 5-(tert-butylthio)- has been shown to possess anticancer and antifungal properties. In material science, it has been used as a building block for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. In catalysis, 3-Picoline, 5-(tert-butylthio)- has been used as a ligand for transition metal catalysts.
properties
CAS RN |
18794-47-3 |
|---|---|
Product Name |
3-Picoline, 5-(tert-butylthio)- |
Molecular Formula |
C10H15NS |
Molecular Weight |
181.3 g/mol |
IUPAC Name |
3-tert-butylsulfanyl-5-methylpyridine |
InChI |
InChI=1S/C10H15NS/c1-8-5-9(7-11-6-8)12-10(2,3)4/h5-7H,1-4H3 |
InChI Key |
ASCYFBRLXRDIQH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CN=C1)SC(C)(C)C |
Canonical SMILES |
CC1=CC(=CN=C1)SC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Oxaspiro[2.3]hexane](/img/structure/B94672.png)
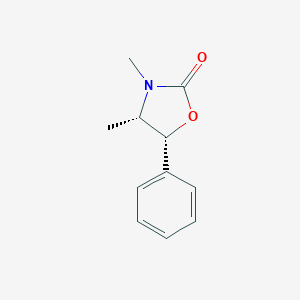
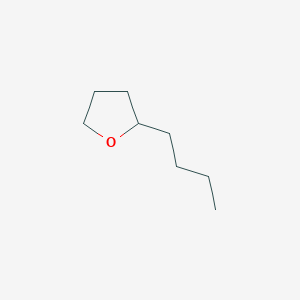
![1-Oxaspiro[2.7]decane](/img/structure/B94683.png)
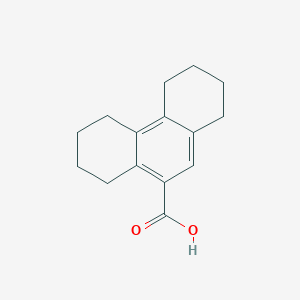
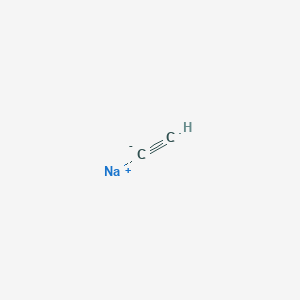
![9-Oxa-18,25-diazahexacyclo[15.8.0.02,10.03,8.011,16.019,24]pentacosa-1(25),2(10),3,5,7,11,13,15,17,19,21,23-dodecaene](/img/structure/B94689.png)
